molecular formula C22H47NO6 B14360183 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol CAS No. 92773-54-1

3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol

Cat. No.: B14360183
CAS No.: 92773-54-1
M. Wt: 421.6 g/mol
InChI Key: JKQRTJSAQCSZED-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol is a complex organic compound with the molecular formula C22H47NO6. It is characterized by the presence of multiple ether and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol typically involves the reaction of a primary alcohol with a series of ethylene oxide units. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to a primary alcohol under controlled conditions. Catalysts such as potassium hydroxide are commonly used to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

CAS No.

92773-54-1

Molecular Formula

C22H47NO6

Molecular Weight

421.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(decylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C22H47NO6/c1-2-3-4-5-6-7-8-9-10-23-11-13-25-15-17-27-19-21-29-22-20-28-18-16-26-14-12-24/h23-24H,2-22H2,1H3

InChI Key

JKQRTJSAQCSZED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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